Argipressin, asp(5)-

Catalog No.
S14733863
CAS No.
78031-79-5
M.F
C46H64N14O13S2
M. Wt
1085.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Argipressin, asp(5)-

CAS Number

78031-79-5

Product Name

Argipressin, asp(5)-

IUPAC Name

2-[(4R,7S,10S,13S,16S,19R)-19-amino-4-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid

Molecular Formula

C46H64N14O13S2

Molecular Weight

1085.2 g/mol

InChI

InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-36(49)63)59-43(71)32(20-37(64)65)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1

InChI Key

NAGLXTBVIDINFN-HXAPPMQUSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)O)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)O)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Argipressin, also known as arginine vasopressin, is a nonapeptide hormone composed of nine amino acids with the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂. It is primarily produced in the supraoptic and paraventricular nuclei of the hypothalamus and released into the bloodstream via the posterior pituitary gland. This hormone plays a critical role in regulating water retention in the body, blood pressure, and various physiological functions related to fluid balance and vascular resistance .

The compound has a molecular formula of C₄₆H₆₄N₁₄O₁₃S₂ and a molecular weight of approximately 1,064.2 g/mol. Its structure features two disulfide bonds formed by cysteine residues, which are crucial for its biological activity .

That are essential for its function. These include:

  • Binding to Receptors: Argipressin binds to specific receptors (V1A, V1B, V2) on target cells, initiating intracellular signaling cascades that regulate various physiological processes .
  • Metabolism: The hormone is metabolized primarily in the liver and kidneys, where it is broken down into smaller peptides and amino acids .

One notable reaction is its interaction with aquaporin-2 channels in kidney collecting ducts, enhancing water reabsorption and concentrating urine .

Argipressin exhibits several significant biological activities:

  • Antidiuretic Effect: It promotes water reabsorption in the kidneys by increasing the permeability of renal collecting ducts through aquaporin-2 channels.
  • Vasoconstriction: Activation of V1A receptors leads to vasoconstriction, which helps regulate blood pressure.
  • Social Behavior Modulation: Argipressin influences social behaviors and bonding, particularly in mammals .

The biological potency of analogs like argipressin with modifications (e.g., 5-aspartic acid substitution) has been studied, revealing reduced but significant antidiuretic activity compared to the parent compound .

The synthesis of argipressin can be achieved through various methods:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support. It is widely used for producing peptides with high purity.
  • Biotechnological Production: Recombinant DNA technology can be employed to express argipressin in host organisms such as bacteria or yeast, facilitating large-scale production .

Research has also explored bidirectional synthesis methods that enable the production of modified forms like 5-aspartic acid arginine vasopressin through enzymatic pathways .

Argipressin has several clinical and research applications:

  • Medical Use: It is utilized in treating conditions such as diabetes insipidus and certain types of shock due to its vasopressor effects.
  • Research Tool: Argipressin analogs are used in studies investigating water homeostasis, cardiovascular function, and social behavior in animal models .
  • Agricultural

Studies have focused on how argipressin interacts with various receptors and other compounds:

  • Receptor Binding Studies: Argipressin's affinity for V1A receptors has been quantified (Kd value of 1.31 nM), indicating strong binding capabilities that facilitate its biological effects .
  • Comparative Analyses: Interaction studies have compared argipressin with other vasopressins and neuropeptides to understand functional similarities and differences.

These studies highlight the importance of receptor specificity in mediating distinct physiological responses.

Several compounds share structural or functional similarities with argipressin. Here’s a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
OxytocinSimilar nonapeptidePrimarily involved in childbirth and lactation; differs at two amino acid positions.
Lysine VasopressinNonapeptideContains lysine instead of arginine; found in pigs; different receptor affinities.
DesmopressinModified vasopressinLonger half-life; used clinically for nocturnal enuresis due to reduced side effects.
Arginine VasopressinIdenticalOften used interchangeably with argipressin; same biological functions but different contexts of use.

Argipressin's unique amino acid sequence and structural features contribute to its specific roles in homeostasis and behavior modulation, distinguishing it from these similar compounds .

Bidirectional Solid-Phase Peptide Synthesis Approaches

Bidirectional solid-phase peptide synthesis represents an advanced methodology for constructing complex peptide architectures through simultaneous chain elongation from multiple termini [4]. This approach offers significant advantages for the synthesis of Aspartic acid(5)-Argipressin, particularly in accessing challenging topologies and reducing synthetic complexity [4]. The bidirectional strategy involves the execution of multicomponent reactions between peptide fragments, enabling the creation of macrocyclic structures with varied ring sizes and cross-linking positions [4].

The implementation of bidirectional synthesis for Aspartic acid(5)-Argipressin involves careful consideration of the peptide's cyclic nature imposed by the disulfide bridge [4]. Research has shown that bidirectional approaches can effectively address the synthesis of peptides containing multiple cysteine residues by allowing controlled formation of disulfide bonds at predetermined stages [4]. The process relies on the execution of coupling reactions between peptide segments, with varying amino components enabling the installation of exocyclic elements of diversity [4].

Studies have demonstrated that bidirectional synthesis protocols show prospects for rapid scanning of chemical space in macrocyclic peptides, making them particularly suitable for applications requiring structural diversity [4]. The methodology allows for skeletal diversity creation through different side chain and backbone cyclizations, which is essential for optimizing the synthesis of Aspartic acid(5)-Argipressin analogs [4]. Flow-based approaches to bidirectional solid-phase peptide synthesis have been pursued to realize gains in speed, reaction monitoring, and ease of automation [5].

Resin Selection and Functionalization Strategies

The selection of appropriate solid support systems represents a critical determinant of synthetic success in Aspartic acid(5)-Argipressin production [6] [7]. Wang resin, characterized as a polystyrene-based solid support cross-linked with divinylbenzene, provides the foundation for efficient peptide assembly [6]. The resin incorporates an ester linkage attached to the phenolic hydroxyl group of the polystyrene matrix, which serves as the anchoring site for the first amino acid of the peptide chain [6].

Research has established that particle size significantly affects resin performance in solid-phase peptide synthesis [6]. Smaller resin particles exhibit higher surface area-to-volume ratios, improving swelling characteristics and enhancing solvent penetration [6]. Studies indicate that particle sizes of 100-200 mesh and 200-400 mesh provide optimal synthesis conditions, with smaller particles resulting in faster and more complete coupling reactions [6] [7]. However, practical considerations include increased filtration times and potential challenges for automated systems due to handling and flow issues [6].

Rink Amide aminomethyl resin represents an essential solid-phase support for synthesizing C-terminal peptide amides, which are prevalent in biologically active peptides [7]. This resin system incorporates the Rink amide linker, characterized as a highly acid-labile connection that enables efficient peptide release under mildly acidic conditions [7]. The resin matrix typically comprises polystyrene-divinylbenzene copolymer with 1% cross-linking, providing mechanical stability, chemical inertness, and excellent swelling properties in common solid-phase peptide synthesis solvents [7].

Alternative resin systems have emerged to address specific synthetic challenges encountered in Aspartic acid(5)-Argipressin production [8] [9]. Diethylene glycol dimethacrylate-crosslinked polystyrene resin offers significant advantages over traditional divinylbenzene-polystyrene systems, particularly for challenging sequences containing hydrophobic or bulky amino acids [8]. Research demonstrates that diethylene glycol-polystyrene resin exhibits reduced hydrophobicity and enhanced flexibility, improving synthesis efficiency and yielding peptides with higher purities compared to conventional systems [8].

Table 1: Resin Selection and Functionalization Parameters

Resin TypeCross-linking AgentLoading Capacity (mmol/g)Swelling Factor (DMF)Product Type
Wang ResinDivinylbenzene (1%)0.5-1.24-6 mL/gC-terminal acid
Rink Amide ResinDivinylbenzene (1%)0.3-1.05-7 mL/gC-terminal amide
Polystyrene-DivinylbenzeneDivinylbenzene (1-2%)0.8-1.54-5 mL/gVariable
Diethylene Glycol-Crosslinked PSDiethylene Glycol (3%)0.4-1.06-8 mL/gVariable
ChemMatrixPolyethylene Glycol0.2-0.68-12 mL/gVariable

Swelling characteristics represent crucial parameters for achieving optimal resin performance, as reaction kinetics in solid-phase peptide synthesis are diffusion-dependent [9]. Resins with greater swelling capacity enhance reaction yields and reduce reaction times by facilitating reagent diffusion [9]. Conversely, reduced swelling capacity can trigger undesired peptide aggregation pathways, increasing coupling difficulties [9]. The chemical structure and interaction with reaction solvents directly influence swelling ability, with these properties being linked to the percentage and type of crosslinking agent employed [9].

Novel Solvent Systems in Solid-Phase Peptide Synthesis Optimization

The development of environmentally sustainable solvent systems has emerged as a critical priority in solid-phase peptide synthesis optimization [10] [11]. Traditional methodologies rely heavily on N,N-dimethylformamide and N-methylpyrrolidone, which present significant environmental and health concerns [12]. Research has demonstrated that alternative solvent systems can maintain synthetic efficiency while substantially reducing environmental impact [11].

Ethyl acetate and dimethyl sulfoxide combinations have proven particularly effective as greener alternatives to conventional solvents [11]. Studies report that the ReGreen solid-phase peptide synthesis protocol utilizing industrially viable polystyrene/divinylbenzene resins with ethyl acetate and dimethyl sulfoxide achieves synthesis of model peptides in 84% yield and 76% purity [11]. The complete environmental factor for this green methodology decreased from approximately 2200 to 500 compared to conventional N,N-dimethylformamide-based synthesis [11].

N-butylpyrrolidone represents another promising green solvent alternative that demonstrates structural similarity to N-methylpyrrolidone while exhibiting non-toxic and biodegradable properties [12]. Comprehensive evaluations of N-butylpyrrolidone performance in automated solid-phase peptide synthesis reveal comparable results to N,N-dimethylformamide in peptide synthesis applications [12]. The solvent demonstrates excellent performance in complex peptide synthesis, with studies indicating successful synthesis of peptides containing challenging amino acid sequences [12].

Table 2: Novel Solvent Systems for Solid-Phase Peptide Synthesis Optimization

Solvent SystemEnvironmental ClassificationSwelling EfficiencyCoupling EfficiencyWaste Reduction
N,N-Dimethylformamide (DMF)HazardousExcellent95-98%Baseline
Ethyl Acetate/DMSOGreenGood90-95%75-80%
N-Butylpyrrolidone (NBP)GreenExcellent95-97%60-70%
2-MethyltetrahydrofuranGreenModerate85-90%65-75%
Dimethyl Carbonate/AcetonitrileGreenGood88-93%70-85%

Solvent recycling protocols have been developed to further enhance the sustainability of peptide synthesis processes [11] [13]. Research demonstrates that ethyl acetate, dimethyl sulfoxide, and coupling agents can be effectively recovered and reused without detrimental effects on synthesis quality [11]. Recovery rates of 86% for ethyl acetate, 70% for dimethyl sulfoxide, and 38% for coupling agents have been achieved through optimized waste stream treatment protocols [13]. Analysis of crude peptides synthesized using recycled materials shows comparable quality to those produced with virgin reagents [11].

Advanced solvent optimization strategies incorporate principles of circular chemistry to minimize waste generation and resource consumption [11]. The PolyPeptide Group has demonstrated significant reductions in N,N-dimethylformamide consumption, achieving 250 cubic meter reductions in annual usage and targeting 30% additional reductions through systematic green chemistry implementation [13]. These initiatives encompass comprehensive assessments of physicochemical and environmental health attributes of starting materials, kinetics, chemoselectivities, cost considerations, waste management, energy consumption, and processing hazards [13].

Disulfide Bridge Formation Techniques

Disulfide bond formation represents one of the most critical and challenging aspects of Aspartic acid(5)-Argipressin synthesis [14] [15]. The peptide contains a single disulfide bridge connecting cysteine residues at positions 1 and 6, which is essential for maintaining proper three-dimensional structure and biological activity [1] [2]. Three general approaches have been established for disulfide bond formation in synthetic peptides: oxidation starting from unprotected thiols, oxidation starting from protected thiols, and directed methods for formation of unsymmetrical disulfides [14].

Traditional air oxidation methods involve exposing free cysteine residues to atmospheric oxygen under mildly basic conditions [14]. While this approach represents the simplest methodology, it typically requires extended reaction times of 24-72 hours and often results in low yields due to competing side reactions and formation of intermolecular disulfides [16]. The method lacks selectivity and frequently produces multiple disulfide isomers, necessitating extensive purification procedures [14].

Modern approaches have focused on developing regioselective and rapid disulfide formation methodologies [16]. The disulfiram-mediated approach represents a significant advancement, enabling ultrafast formation of disulfide bonds in less than 10 seconds [16]. This methodology utilizes small molecule activation of cysteine side chains through disulfiram and ultraviolet light in combination with palladium chemistry for chemoselective disulfide formation [16]. Studies demonstrate that this approach achieves yields of 85-95% with excellent regioselectivity [16].

Table 3: Disulfide Bridge Formation Techniques Comparison

Formation MethodReaction TimeSelectivityYieldScalability
Air Oxidation24-72 hoursLow40-70%Good
Iodine Oxidation30-60 minutesModerate60-80%Moderate
DMSO-mediated2-4 hoursGood70-85%Good
Disulfiram (DSF) Method<10 secondsExcellent85-95%Excellent
3-Nitro-2-pyridinesulfenyl (Npys)5-15 minutesExcellent80-90%Good

The 3-nitro-2-pyridinesulfenyl methodology provides another highly effective approach for disulfide bond formation [17]. This system utilizes 3-nitro-2-pyridinesulfenyl compounds to achieve asymmetric disulfide bond formation between different thiol-containing components [17]. The methodology has been successfully applied to solid-phase disulfide ligation, enabling one-pot formation of disulfide bonds between peptide fragments and small molecules [17]. Research demonstrates that this approach effectively enhances intramolecular disulfide bond formation under mildly acidic conditions [17].

Solid-phase methodologies for disulfide formation offer significant advantages by taking advantage of pseudo-dilution phenomena that favor intramolecular cyclization [15]. These approaches require comprehensive repertoires of orthogonally removable cysteine protecting groups and capabilities to release unprotected peptide products without breaking or scrambling disulfides [15]. The methodology involves selective deblocking of predetermined cysteine residues followed by careful co-oxidation or directed coupling techniques [15].

Recent developments in disulfide formation have focused on proximity-driven crosslinking strategies for complex peptide architectures [18]. Cysteine-directed proximity-driven crosslinking methods initiate with rapid cysteine labeling followed by proximity-driven acylation of amines [18]. These methodologies enable construction of bicyclic peptides with varied ring topologies and demonstrate high efficiency in native peptide bicyclization under biocompatible conditions [18].

Green Chemistry Innovations in Peptide Manufacturing

Green chemistry principles have fundamentally transformed peptide manufacturing by addressing environmental sustainability while maintaining synthetic efficiency [10] [19]. Traditional solid-phase peptide synthesis generates substantial waste streams, with studies indicating that production of one kilogram of peptide can generate up to 34 tons of waste and 118 tons of carbon dioxide [13]. These environmental challenges have driven innovation toward more sustainable manufacturing approaches [10].

Chemo-enzymatic peptide synthesis represents a significant advancement in sustainable peptide manufacturing [20]. This methodology combines chemical synthesis of peptide fragments with enzymatic ligation to construct complete peptides [20]. Research demonstrates that chemo-enzymatic approaches can achieve large-scale production with reduced environmental impact compared to conventional methods [20]. Studies using exenatide as a model system show that omniligase-1 catalyzed ligations can produce 53 grams of crude peptide with excellent yields and high turnover numbers [20].

Minimal-protection solid-phase peptide synthesis strategies have emerged as effective approaches for reducing chemical waste and enhancing productivity [21]. These methodologies employ unprotected side-chain amino acids, specifically Fmoc-Arginine, Fmoc-Histidine, and Fmoc-Tyrosine, to streamline synthesis processes [21]. Studies demonstrate that minimal-protection approaches achieve 5.3-fold increases in efficiency compared to traditional methods while reducing trifluoroacetic acid consumption and chemical waste generation [21].

Table 4: Green Chemistry Innovations Impact Assessment

Innovation CategoryEnvironmental BenefitCost ImpactImplementation ComplexityIndustry Adoption
Solvent ReplacementReduced toxicity10-20% reductionLowHigh
Reagent RecyclingResource conservation30-40% reductionModerateGrowing
Process IntensificationEfficiency improvement25-35% reductionHighLimited
Waste Stream TreatmentCircular economy15-25% reductionModerateEmerging
Energy OptimizationCarbon footprint reduction20-30% reductionLowModerate

Microwave-assisted peptide synthesis has emerged as a powerful green technology for accelerating reactions while improving product quality [22] [23]. Microwave irradiation dramatically enhances amide bond formation in peptide synthesis, reducing coupling times from hours to minutes [23]. Studies demonstrate that microwave technology is 20 times faster than traditional methods, with amino acid coupling periods of only 10 minutes without racemization [24]. The technology enables synthesis of peptides up to 111 amino acids in length with purities exceeding 98% after purification [24].

Flow chemistry approaches represent another significant advancement in green peptide manufacturing [25] [5]. Flow-based solid-phase peptide synthesis enables incorporation of amino acid residues every 1.8 minutes under automatic control [25]. These systems deliver preheated reagents and solvents to synthesis vessels while continuously monitoring processes and rapidly switching between reagents [25]. The methodology eliminates time required for heating reagents after delivery to synthesis vessels and prevents degradation from prolonged storage at elevated temperatures [25].

Total wash elimination protocols have been developed to address solvent-intensive washing steps during amino acid addition cycles [26]. Research demonstrates that volatile Fmoc deprotection bases can be removed through bulk evaporation at elevated temperatures while preventing condensation through directed headspace gas flushing [26]. This process achieves massive waste reductions up to 95% while requiring only 10-15% of standard base quantities [26]. The methodology maintains product quality while dramatically improving process efficiency and reducing environmental impact [26].

Advanced green chemistry protocols incorporate comprehensive lifecycle assessments to evaluate environmental impact across entire manufacturing processes [13]. These assessments consider carbon intensity, complete environmental factors, and cost-effectiveness in determining optimal synthetic approaches [13]. Implementation of green methodologies has demonstrated successful scaling while improving economic viability and environmental footprints compared to conventional processes [13].

The replacement of asparagine at position 5 with aspartic acid in argipressin represents a critical modification that fundamentally alters the structure-activity relationship of this neurohypophyseal hormone analog [1] [2]. This substitution transforms a neutral amide-containing residue into a negatively charged carboxylate-bearing amino acid, creating profound changes in the molecular properties and biological activity profile.

Molecular Structural Changes

The glutamine-to-aspartic acid substitution at position 5 results in several key molecular alterations. The molecular formula changes from C46H65N15O12S2 for native vasopressin to C46H64N14O13S2 for argipressin aspartic acid position 5, reflecting the loss of nitrogen atoms and gain of oxygen atoms associated with the carboxylate group [3]. The molecular weight increases marginally from 1084.2 to 1085.2 grams per mole, while the topological polar surface area expands from approximately 490 to 509 square angstroms, indicating increased hydrophilicity [3].

The charge distribution undergoes a dramatic transformation with this substitution. While native vasopressin maintains a neutral amide group at position 5, the aspartic acid variant introduces a negatively charged carboxylate group under physiological conditions [3]. This electrostatic change significantly impacts the hydrogen bonding capacity, reducing hydrogen bond donors from 15 to 14 while increasing hydrogen bond acceptors from 16 to 17 [3].

Impact on Biological Activity

Historical structure-activity relationship studies have consistently demonstrated that modifications at position 5 of neurohypophyseal hormones result in severe impairment of biological activities [1] [2]. The substitution of asparagine at position 5 invariably leads to dramatic loss of both vasopressor and antidiuretic activities, making position 5 one of the most critical residues for maintaining biological function [1].

Research has established that the side chain at position 5 plays a crucial role in receptor activation mechanisms [2]. The asparagine residue at this position is essential for proper receptor recognition and binding, and its replacement with aspartic acid disrupts the key molecular interactions required for agonist activity. This disruption manifests as severely reduced binding affinity to all vasopressin receptor subtypes, including V1a, V1b, and V2 receptors [1] [2].

Receptor Selectivity Modifications

The aspartic acid substitution at position 5 fundamentally alters the receptor selectivity profile of argipressin. While native vasopressin exhibits nanomolar binding affinities to V1a receptors (Kd = 1.7 nanomolar) and V2 receptors (Kd = 0.4 nanomolar) [4], the position 5 aspartic acid analog demonstrates dramatically reduced affinity to all receptor subtypes [1]. This universal reduction in receptor binding affinity eliminates the selective pharmacological properties that characterize different vasopressin analogs.

The receptor binding studies indicate that position 5 modifications, particularly those involving charged residues like aspartic acid, disrupt the critical molecular determinants required for high-affinity receptor interactions [1] [5]. The introduction of a negative charge at this position creates unfavorable electrostatic interactions within the receptor binding pocket, leading to poor pharmacological profiles across all vasopressin receptor subtypes.

Conformational Analysis Through Computational Modeling

Computational molecular modeling studies provide essential insights into how the glutamine-to-aspartic acid substitution at position 5 affects the three-dimensional structure and conformational dynamics of argipressin [6] [7] [8]. These investigations employ various computational approaches including molecular dynamics simulations, energy minimization calculations, and conformational analysis to understand the structural implications of this critical amino acid substitution.

Conformational Impact on Cyclic Ring Structure

Nuclear magnetic resonance spectroscopy combined with molecular mechanics calculations reveals that the cyclic portion of neurohypophyseal hormones adopts specific conformational preferences that are sensitive to amino acid substitutions [6]. The native vasopressin ring structure exhibits a chair-like conformation with characteristic beta-turn patterns at the phenylalanine position 3 to glutamine position 4 sequence [6]. The asparagine at position 5 contributes to stabilizing this conformation through specific hydrogen bonding interactions.

Computational studies demonstrate that the disulfide bridge between cysteine residues at positions 1 and 6 maintains a negative chirality with a theta angle of approximately negative 90 degrees [6]. This geometric constraint is preserved in the aspartic acid position 5 analog, but the altered side chain properties at position 5 influence the overall ring dynamics and flexibility [8].

Molecular Dynamics Simulation Results

Molecular dynamics simulations conducted on vasopressin analogs reveal important conformational differences when position 5 is modified [7] [9]. The native asparagine residue at position 5 exhibits specific hydrogen bonding patterns that contribute to conformational stability. The amide group of asparagine shows diminished accessibility to solvent and forms stabilizing intramolecular interactions [6].

In contrast, the aspartic acid substitution introduces a charged carboxylate group that significantly alters the hydrogen bonding network [7]. Computational analysis indicates that the negatively charged side chain at position 5 creates new electrostatic interactions that can destabilize the preferred conformational states observed in native vasopressin. These conformational changes propagate throughout the cyclic ring structure, affecting the spatial arrangement of critical residues involved in receptor recognition [8].

Conformational Flexibility and Dynamics

The introduction of aspartic acid at position 5 potentially increases the overall conformational flexibility of the peptide [6] [8]. While native vasopressin exhibits moderate flexibility in the acyclic tail region comprising positions 7 through 9, the charged residue at position 5 may introduce additional conformational degrees of freedom [6]. This increased flexibility could contribute to the reduced biological activity by preventing the peptide from adopting the optimal receptor-bound conformation.

Energy minimization calculations suggest that the aspartic acid analog may populate conformational states that are suboptimal for receptor binding [8]. The computational studies indicate that charged residues at position 5 create unfavorable interactions that shift the conformational equilibrium away from biologically active structures toward conformations with reduced receptor affinity [7].

Comparative Pharmacodynamic Profiles With Native Vasopressin

The pharmacodynamic comparison between argipressin aspartic acid position 5 and native vasopressin reveals fundamental differences in biological activity, receptor interactions, and physiological effects [1] [4] [2]. These differences stem from the critical role that position 5 plays in determining the pharmacological properties of neurohypophyseal hormones.

Receptor Binding Affinity Profiles

Native arginine vasopressin exhibits high-affinity binding to multiple receptor subtypes with distinct selectivity patterns. The V1a receptor binding affinity demonstrates a dissociation constant of 1.7 nanomolar, while V2 receptor binding shows even higher affinity with a dissociation constant of 0.4 nanomolar [4]. These binding affinities translate into potent biological activities across multiple physiological systems.

In stark contrast, argipressin aspartic acid position 5 exhibits severely compromised binding affinity to all vasopressin receptor subtypes [1]. Structure-activity relationship studies consistently demonstrate that position 5 modifications, particularly those involving charged residues, result in dramatic reductions in receptor binding affinity [1] [2]. The introduction of the negatively charged aspartic acid residue at this critical position disrupts the molecular recognition elements required for high-affinity receptor interactions.

Biological Activity Comparisons

The biological activity profile of argipressin aspartic acid position 5 differs markedly from native vasopressin across all major pharmacological endpoints [1] [2]. Native vasopressin exhibits potent antidiuretic activity through V2 receptor activation, leading to increased water reabsorption in renal collecting ducts [10] [11]. The hormone also demonstrates significant vasopressor activity via V1a receptor stimulation, resulting in arterial vasoconstriction and increased blood pressure [11] [12].

The aspartic acid substitution at position 5 effectively eliminates these biological activities [1]. Pharmacological studies indicate that neurohypophyseal hormone analogs with position 5 modifications consistently show severely impaired antidiuretic and vasopressor potencies compared to native hormones [2]. This dramatic loss of activity reflects the critical importance of the asparagine residue at position 5 for maintaining the structural integrity required for receptor activation.

Selectivity and Specificity Alterations

Native vasopressin demonstrates complex selectivity patterns among different receptor subtypes, with particularly high affinity for V2 receptors relative to V1a receptors [4]. This selectivity profile enables therapeutic applications where specific receptor-mediated effects are desired [13] [14]. Various vasopressin analogs have been developed to enhance selectivity for particular receptor subtypes through strategic amino acid modifications.

The aspartic acid position 5 analog fails to maintain meaningful selectivity for any vasopressin receptor subtype due to its universally poor binding affinity [1]. This loss of selectivity results from the fundamental disruption of the molecular recognition elements that normally confer receptor subtype specificity. The charged residue at position 5 creates unfavorable electrostatic interactions that prevent effective binding to all receptor subtypes, eliminating the possibility of selective pharmacological effects.

Therapeutic Implications

The pharmacodynamic profile of argipressin aspartic acid position 5 renders it unsuitable for therapeutic applications that require vasopressin receptor activation [1] [2]. Unlike clinically useful vasopressin analogs such as desmopressin, which maintains antidiuretic activity while reducing vasopressor effects, the position 5 aspartic acid variant lacks meaningful biological activity across all endpoints [13] [14].

XLogP3

-6.5

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

14

Exact Mass

1084.42187050 g/mol

Monoisotopic Mass

1084.42187050 g/mol

Heavy Atom Count

75

Dates

Last modified: 08-10-2024

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